![molecular formula C14H17NO2 B13511717 Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[311]heptane core This structure is notable for its rigidity and the presence of a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo[3.1.1]heptane core . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce fully saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid structure and nitrogen atom make it a valuable scaffold for designing new drugs, particularly in the development of antihistamines and other bioactive molecules.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural product analogs and pharmaceuticals.
Material Science: The unique properties of the azabicyclo[3.1.1]heptane core can be exploited in the design of new materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism by which methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects is primarily through its interaction with biological targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s rigidity also ensures a specific spatial arrangement, which can be crucial for binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: Another azabicyclo[3.1.1]heptane derivative with similar structural features but different functional groups.
8-azabicyclo[3.2.1]octane: A related bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in biological targets. This feature distinguishes it from other azabicyclo[3.1.1]heptane derivatives and can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-12(16)14-7-13(8-14,9-15-10-14)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
Clave InChI |
UAJLKDJOZKYVJA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
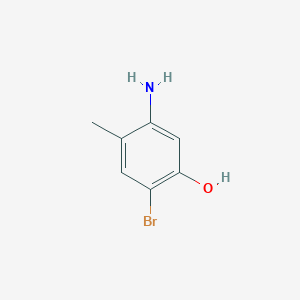
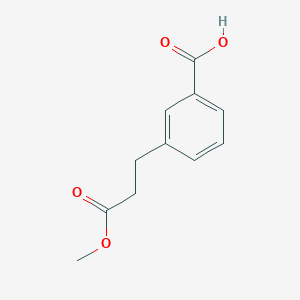
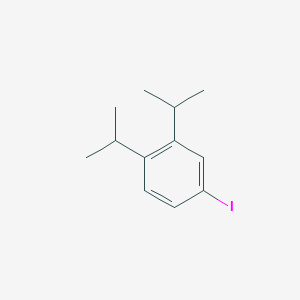
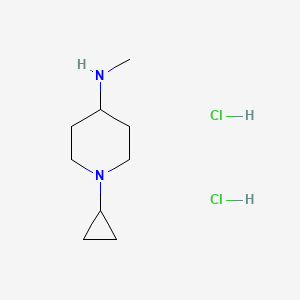
amino}acetic acid](/img/structure/B13511655.png)
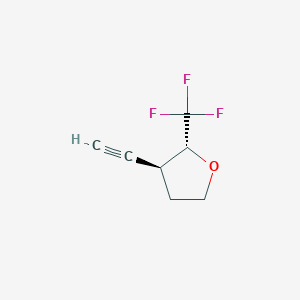
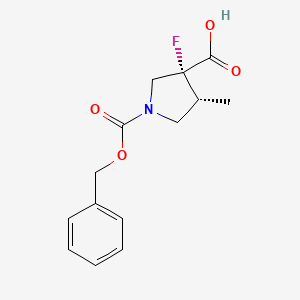
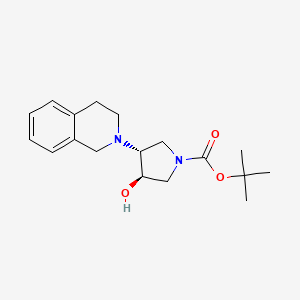
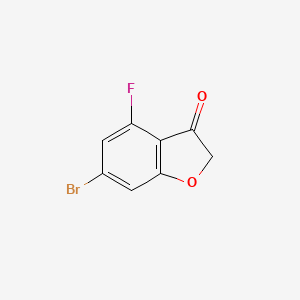
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
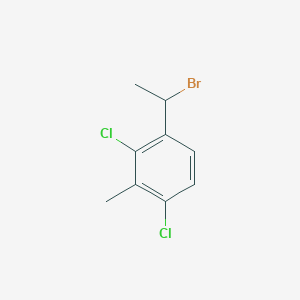
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
